molecular formula C23H24N2O5S B2599275 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-80-5

8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2599275
CAS No.: 866811-80-5
M. Wt: 440.51
InChI Key: JVJOFVDHHSOLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of spiroacetal enol ethers, including compounds structurally related to "8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane", has been achieved through highly stereoselective methods. These syntheses utilize intramolecular conjugate addition and have been essential in creating various stereoisomers of spiroacetal compounds, contributing to the understanding of their chemical behavior and potential applications (Toshima et al., 1998).

  • Studies on aziridination and 1,3-dipolar cycloaddition have led to the synthesis of novel compounds, showcasing the versatility of spirocyclic and azaspiro structures in chemical synthesis. These processes highlight the potential for creating diverse molecular architectures, including those similar to the compound (Albar et al., 1997).

  • The orientation effect of the phenylsulfonyl group has been studied in the context of thermal spiroketalization processes. This research provides insight into how specific functional groups influence the formation and selectivity of spiroketal structures, which is crucial for the design and synthesis of complex molecules (Alzérreca et al., 1990).

Potential Applications

  • Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including diazaspiro[4.5]decane structures, have been explored for their crystallographic properties. The relationship between molecular structure and crystal structure is crucial for developing materials with specific physical properties, highlighting the compound's potential in materials science (Graus et al., 2010).

  • The development of σ1 receptor radioligands with low lipophilicity, including 1,4-dioxa-8-azaspiro[4.5]decane derivatives, showcases the potential of such compounds in medical imaging and tumor diagnostics. This research indicates that compounds with appropriate lipophilicity and affinity for σ1 receptors can be effectively used for tumor imaging in positron emission tomography (PET) (Xie et al., 2015).

Properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-28-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)29-13-14-30-23)21(16-24-20)31(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJOFVDHHSOLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.